

Comparative Stability Guide: 2-Aminothiazole Sulfate vs. Hydrochloride

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Compound of Interest

Compound Name: 2-Aminothiazole,sulfate

Cat. No.: B13835952

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Executive Summary

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of counterion dictates the solid-state properties, stability, and manufacturability of the compound. For 2-aminothiazole (2-AT), a scaffold prone to oxidative degradation (darkening) and sublimation, salt formation is a critical stabilization strategy.

The Verdict:

- **2-Aminothiazole Sulfate (Hemisulfate):** The superior choice for long-term storage and solid-state stability. It typically exhibits a higher melting point and lower hygroscopicity compared to the hydrochloride, making it more robust against moisture-induced degradation and caking during bulk handling.
- **2-Aminothiazole Hydrochloride:** The preferred choice for aqueous solubility and rapid dissolution. However, it is significantly more hygroscopic, requiring strict humidity control during storage to prevent deliquescence and subsequent hydrolysis or oxidation.

Physicochemical Profile

The free base of 2-aminothiazole is a crystalline solid with a relatively low melting point and a tendency to sublime and oxidize (turn brown) upon exposure to air and light. Converting it to a salt stabilizes the electron-rich amine group.

Table 1: Comparative Physicochemical Properties

Property	2-Aminothiazole (Free Base)	2-Aminothiazole Hydrochloride	2-Aminothiazole Sulfate
CAS Number	96-50-4	6142-05-8	61169-63-9
Molecular Weight	100.14 g/mol	~136.60 g/mol	~149.15 g/mol (Hemisulfate)
Melting Point	91–93 °C [1]	~136–148 °C (Decomposes)	> 150 °C (Expected High Stability)
Hygroscopicity	Low	High (Hygroscopic)	Low to Moderate
Solubility (Water)	Moderate (100 g/L)	Very High	High
Appearance	White to brown crystals	White/Off-white powder	White crystalline powder
Primary Risk	Oxidation (Darkening)	Deliquescence (Moisture uptake)	Acidic hydrolysis (if wet)

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Note on Stoichiometry: The "sulfate" salt is often supplied as the hemisulfate (2:1 amine:acid ratio), which maximizes the lattice energy and melting point compared to the fully protonated bisulfate.

Stability Analysis

Thermal Stability

The sulfate salt generally possesses a higher lattice energy than the hydrochloride salt. In thermal gravimetric analysis (TGA), 2-aminothiazole sulfate is expected to show a higher onset of decomposition.

- Implication: The sulfate is more suitable for high-temperature processing steps (e.g., drying, milling) where the HCl salt might risk melting or losing HCl gas (disassociation).

Hygroscopic Stability (Moisture Sensitivity)

This is the critical differentiator. Hydrochloride salts of small heteroaromatic amines are notorious for being hygroscopic.

- Mechanism: The

ion has a high charge density and readily coordinates with water molecules. Absorbed water forms a liquid layer on the crystal surface (deliquescence), creating a mobile phase where degradation reactions (hydrolysis, oxidation) accelerate.

- Sulfate Advantage: The sulfate anion (

) is larger and forms a more stable, less hygroscopic crystal lattice. It maintains flowability under ambient humidity where the HCl salt would clump.

Chemical Stability (Oxidation)

The free amine position at C2 is the site of oxidative instability. Protonation (salt formation) deactivates this position.

- Comparison: Both salts effectively protect the amine from oxidation in the dry state. However, because the HCl salt attracts water, it is more likely to create the solution-phase environment necessary for oxidative browning to occur over time.

Experimental Protocols

To validate the stability selection for your specific application, the following standardized protocols are recommended.

Protocol A: Accelerated Stability Testing (Forced Degradation)

Objective: Determine the degradation rate of solid salts under stress.

- Preparation: Weigh 500 mg of Sulfate and HCl salts into separate open glass vials.
- Conditions: Place vials in a stability chamber set to 40 °C / 75% Relative Humidity (RH) (ICH Q1A standard).
- Timepoints: t=0, 3 days, 7 days, 14 days.
- Analysis:
 - Visual: Check for color change (white yellow/brown) and physical state (powder paste).
 - HPLC: Dissolve 10 mg sample in mobile phase. Analyze for degradation products (e.g., ring-opening species).
 - Mass Balance: Calculate % recovery of the parent peak.

Protocol B: Hygroscopicity Assessment (DVS Method)

Objective: Quantify moisture uptake isotherms.

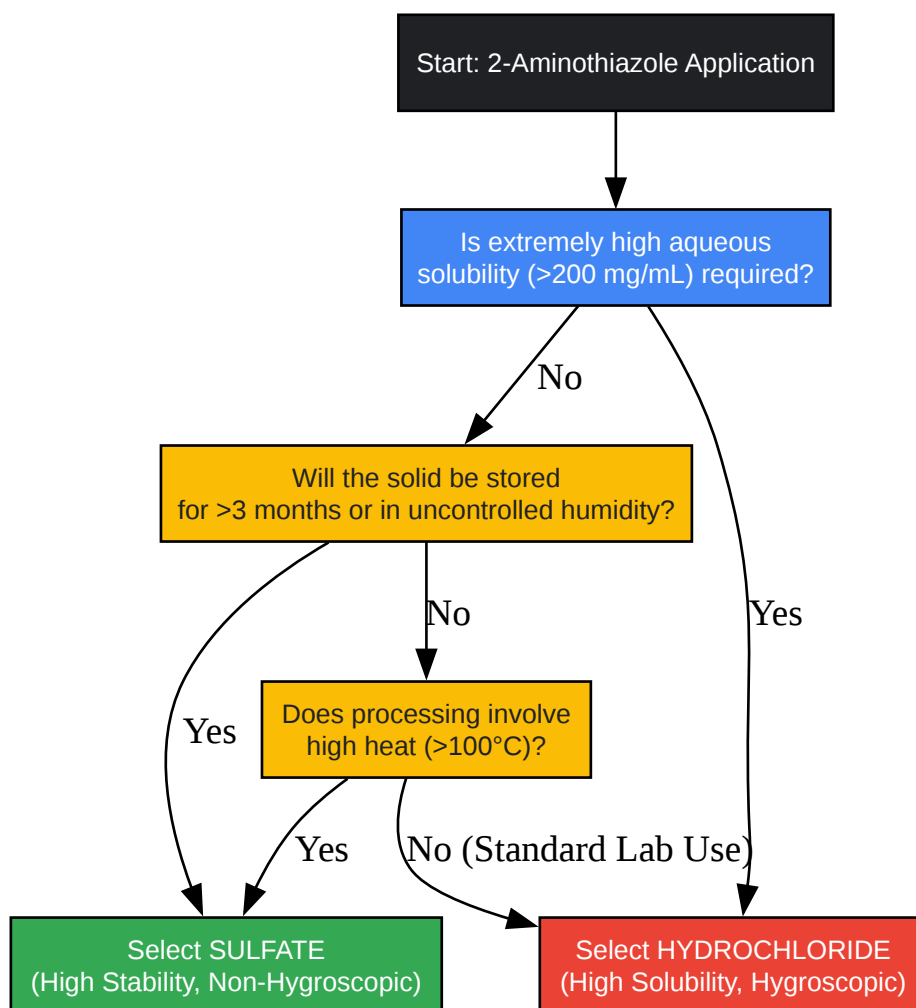
- Instrument: Dynamic Vapor Sorption (DVS) analyzer.
- Sample: 10–20 mg of dried salt.
- Cycle:
 - Equilibrate at 0% RH.
 - Stepwise increase RH (10% steps) up to 90% RH at 25 °C.

- Stepwise decrease RH back to 0%.
- Interpretation:
 - Non-hygroscopic: < 0.2% weight gain.
 - Hygroscopic: > 2% weight gain.
 - Deliquescent: Continuous weight gain (liquid formation).

Decision Matrix & Workflow

Use the following logic to select the appropriate salt form for your workflow.

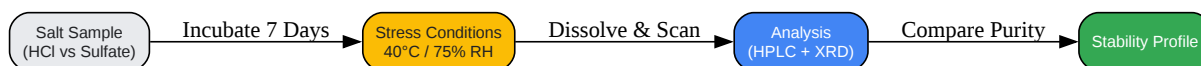
Visualization: Salt Selection Decision Tree



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Caption: Decision tree for selecting between Sulfate and HCl salts based on process requirements.

Visualization: Stability Testing Workflow



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Caption: Workflow for comparative accelerated stability testing.

References

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